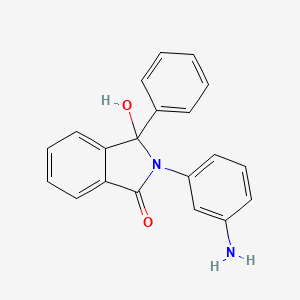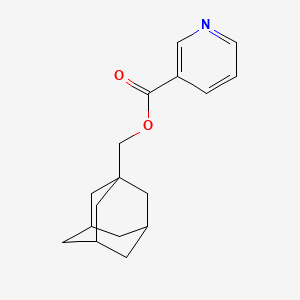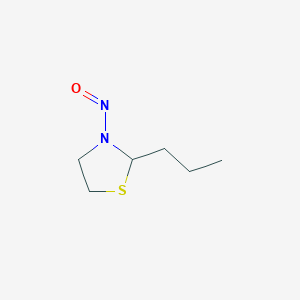![molecular formula C10H12N2O2S3 B14164831 Dimethyl [(4-methyl-2-nitrophenyl)sulfanyl]carbonodithioimidate CAS No. 370841-57-9](/img/structure/B14164831.png)
Dimethyl [(4-methyl-2-nitrophenyl)sulfanyl]carbonodithioimidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl [(4-methyl-2-nitrophenyl)sulfanyl]carbonodithioimidate is an organic compound with the molecular formula C₁₀H₁₂N₂O₂S₃. This compound is characterized by the presence of a nitrophenyl group, a sulfanyl group, and a carbonodithioimidate moiety. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl [(4-methyl-2-nitrophenyl)sulfanyl]carbonodithioimidate typically involves the reaction of 4-methyl-2-nitrothiophenol with carbon disulfide and dimethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The general reaction scheme is as follows:
Step 1: 4-methyl-2-nitrothiophenol is reacted with carbon disulfide in the presence of a base such as potassium hydroxide to form the corresponding dithiocarbamate.
Step 2: The dithiocarbamate is then treated with dimethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl [(4-methyl-2-nitrophenyl)sulfanyl]carbonodithioimidate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonodithioimidate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic medium are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted carbonodithioimidates.
Aplicaciones Científicas De Investigación
Dimethyl [(4-methyl-2-nitrophenyl)sulfanyl]carbonodithioimidate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of Dimethyl [(4-methyl-2-nitrophenyl)sulfanyl]carbonodithioimidate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function. The carbonodithioimidate moiety can participate in nucleophilic substitution reactions, leading to the formation of new compounds with potential biological activities.
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl [(4-nitrophenyl)sulfanyl]carbonodithioimidate
- Dimethyl [(4-chlorophenyl)sulfanyl]carbonodithioimidate
- Dimethyl [(4-methoxyphenyl)sulfanyl]carbonodithioimidate
Uniqueness
Dimethyl [(4-methyl-2-nitrophenyl)sulfanyl]carbonodithioimidate is unique due to the presence of both a nitro group and a methyl group on the phenyl ring. This combination of substituents imparts distinct chemical reactivity and potential biological activities compared to its analogs.
Propiedades
Número CAS |
370841-57-9 |
|---|---|
Fórmula molecular |
C10H12N2O2S3 |
Peso molecular |
288.4 g/mol |
Nombre IUPAC |
N-(4-methyl-2-nitrophenyl)sulfanyl-1,1-bis(methylsulfanyl)methanimine |
InChI |
InChI=1S/C10H12N2O2S3/c1-7-4-5-9(8(6-7)12(13)14)17-11-10(15-2)16-3/h4-6H,1-3H3 |
Clave InChI |
MOWRWJHWMZRTAE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)SN=C(SC)SC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



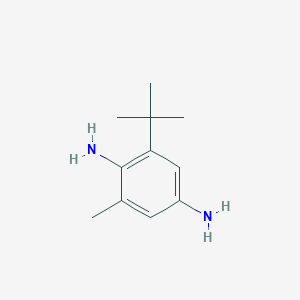
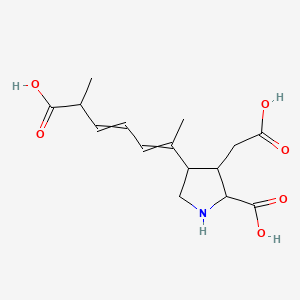
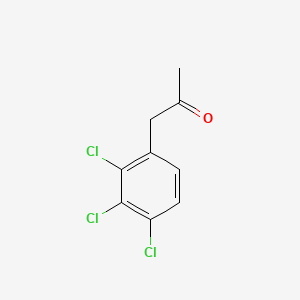

![1-(3-Chloro-4-fluorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14164776.png)
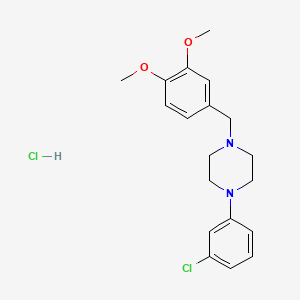
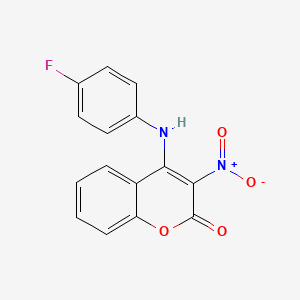

![9-[4-Phenyl-2-(pyridin-2-YL)quinolin-6-YL]-9H-carbazole](/img/structure/B14164800.png)

